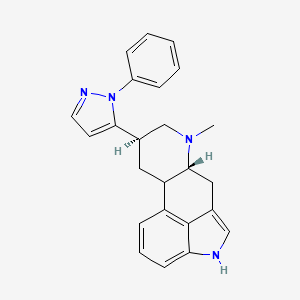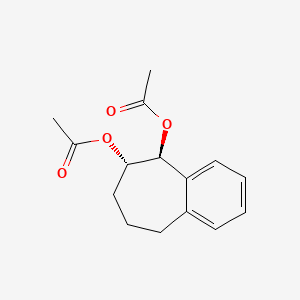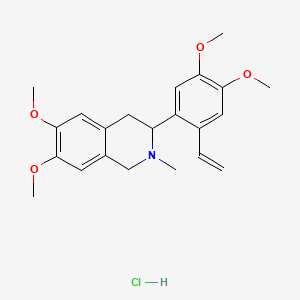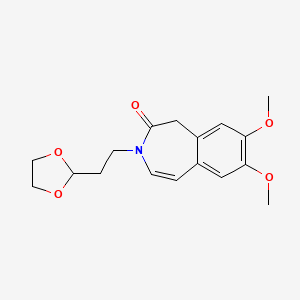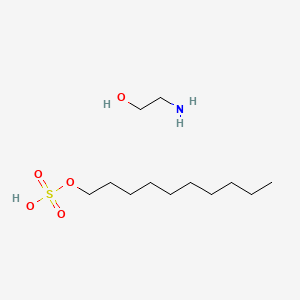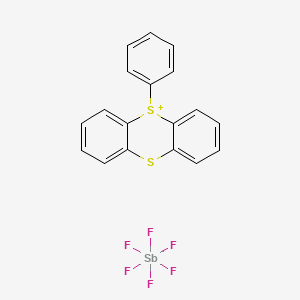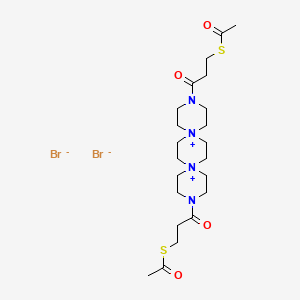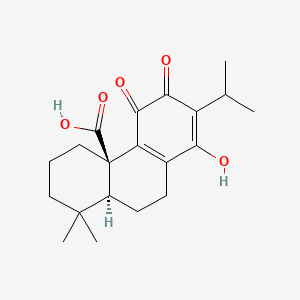
1H-Imidazole, 1-(3-(2,4-dichlorophenyl)-3-hexyloxiranyl)-, cis-, ethanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole, 1-(3-(2,4-dichlorophenyl)-3-hexyloxiranyl)-, cis-, ethanedioate is a complex organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a 2,4-dichlorophenyl group and a hexyloxiranyl group, making it a unique and potentially valuable compound in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 1-(3-(2,4-dichlorophenyl)-3-hexyloxiranyl)-, cis-, ethanedioate typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzaldehyde with an appropriate imidazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The resulting intermediate is then subjected to further reactions to introduce the hexyloxiranyl group, followed by the formation of the cis-ethanedioate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving automated reactors and continuous flow systems. The use of catalysts and advanced purification techniques such as chromatography may also be employed to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1H-Imidazole, 1-(3-(2,4-dichlorophenyl)-3-hexyloxiranyl)-, cis-, ethanedioate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions typically result in the formation of new imidazole derivatives with various functional groups .
Wissenschaftliche Forschungsanwendungen
1H-Imidazole, 1-(3-(2,4-dichlorophenyl)-3-hexyloxiranyl)-, cis-, ethanedioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 1H-Imidazole, 1-(3-(2,4-dichlorophenyl)-3-hexyloxiranyl)-, cis-, ethanedioate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This compound may also interfere with the synthesis of essential biomolecules, leading to its antimicrobial and antifungal effects. The exact pathways and molecular targets can vary depending on the specific application and biological system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ketoconazole: A well-known antifungal agent with a similar imidazole structure.
Clotrimazole: Another antifungal compound with a related chemical structure.
Miconazole: Used to treat fungal infections, sharing structural similarities with the imidazole ring.
Uniqueness
1H-Imidazole, 1-(3-(2,4-dichlorophenyl)-3-hexyloxiranyl)-, cis-, ethanedioate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a 2,4-dichlorophenyl group and a hexyloxiranyl group sets it apart from other imidazole derivatives, potentially offering enhanced efficacy and a broader range of applications .
Eigenschaften
CAS-Nummer |
79478-37-8 |
|---|---|
Molekularformel |
C19H22Cl2N2O5 |
Molekulargewicht |
429.3 g/mol |
IUPAC-Name |
1-[(2R,3R)-3-(2,4-dichlorophenyl)-3-hexyloxiran-2-yl]imidazole;oxalic acid |
InChI |
InChI=1S/C17H20Cl2N2O.C2H2O4/c1-2-3-4-5-8-17(14-7-6-13(18)11-15(14)19)16(22-17)21-10-9-20-12-21;3-1(4)2(5)6/h6-7,9-12,16H,2-5,8H2,1H3;(H,3,4)(H,5,6)/t16-,17-;/m1./s1 |
InChI-Schlüssel |
ZZVIWQDMNBQCCB-GBNZRNLASA-N |
Isomerische SMILES |
CCCCCC[C@]1([C@@H](O1)N2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.C(=O)(C(=O)O)O |
Kanonische SMILES |
CCCCCCC1(C(O1)N2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


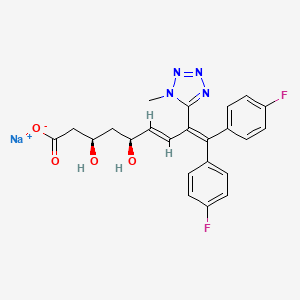
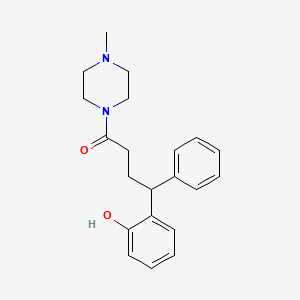
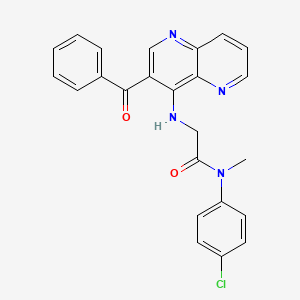
![(E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12748257.png)
